molecular formula C10H10F3N B15320172 3-[1-(Trifluoromethyl)cyclobutyl]pyridine

3-[1-(Trifluoromethyl)cyclobutyl]pyridine

Cat. No.: B15320172
M. Wt: 201.19 g/mol
InChI Key: NGODPCUAOLLRRS-UHFFFAOYSA-N
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Description

3-[1-(Trifluoromethyl)cyclobutyl]pyridine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base and a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-[1-(Trifluoromethyl)cyclobutyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce partially or fully reduced pyridine derivatives .

Scientific Research Applications

3-[1-(Trifluoromethyl)cyclobutyl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(Trifluoromethyl)cyclobutyl]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Uniqueness: 3-[1-(Trifluoromethyl)cyclobutyl]pyridine is unique due to the presence of both a trifluoromethyl group and a cyclobutyl ring, which confer distinct chemical and biological properties. The combination of these structural features enhances its potential for various applications compared to its simpler analogs .

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

3-[1-(trifluoromethyl)cyclobutyl]pyridine

InChI

InChI=1S/C10H10F3N/c11-10(12,13)9(4-2-5-9)8-3-1-6-14-7-8/h1,3,6-7H,2,4-5H2

InChI Key

NGODPCUAOLLRRS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CN=CC=C2)C(F)(F)F

Origin of Product

United States

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